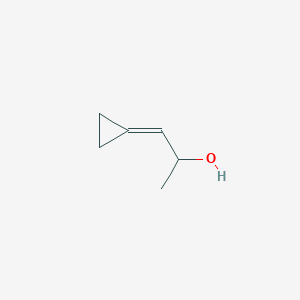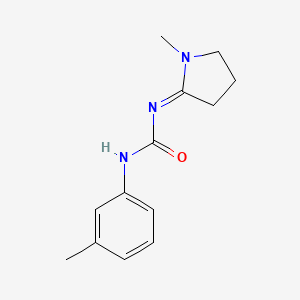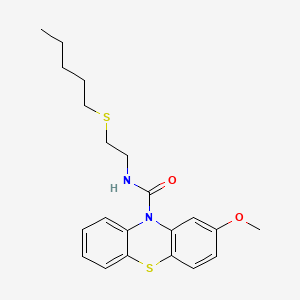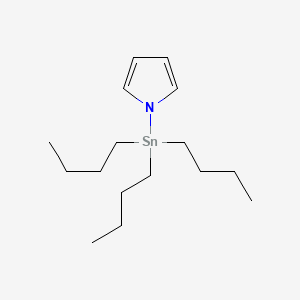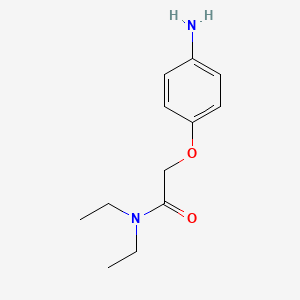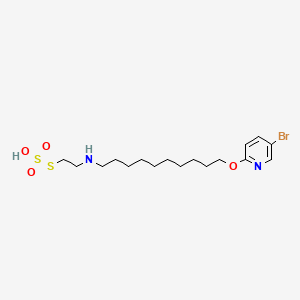
Benzenecarbothioamide, 4-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioamide, 4-(ethylthio)- is an organic compound with the molecular formula C9H11NS2 It is a derivative of benzenecarbothioamide, where an ethylthio group is attached to the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-(ethylthio)- typically involves the reaction of benzenecarbothioamide with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
Benzenecarbothioamide+Ethylthiol→Benzenecarbothioamide, 4-(ethylthio)-
Industrial Production Methods
In an industrial setting, the production of Benzenecarbothioamide, 4-(ethylthio)- involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve optimal yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 4-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarbothioamide, 4-(ethylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 4-(ethylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioamide: The parent compound without the ethylthio group.
Thiobenzamide: A closely related compound with similar chemical properties.
Benzothioamide: Another derivative with a thioamide functional group.
Uniqueness
Benzenecarbothioamide, 4-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties
Properties
CAS No. |
53550-94-0 |
|---|---|
Molecular Formula |
C9H11NS2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
4-ethylsulfanylbenzenecarbothioamide |
InChI |
InChI=1S/C9H11NS2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |
InChI Key |
UGFBJBUDJBWWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)

![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
